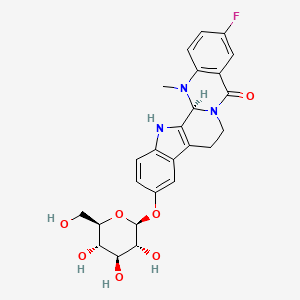

3-Fluoro-evodiamine glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26FN3O7 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(1S)-17-fluoro-21-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one |

InChI |

InChI=1S/C25H26FN3O7/c1-28-17-5-2-11(26)8-15(17)24(34)29-7-6-13-14-9-12(3-4-16(14)27-19(13)23(28)29)35-25-22(33)21(32)20(31)18(10-30)36-25/h2-5,8-9,18,20-23,25,27,30-33H,6-7,10H2,1H3/t18-,20-,21+,22-,23+,25-/m1/s1 |

InChI Key |

ZWQBUSIGZLXUII-ZFRLZFHFSA-N |

Isomeric SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-Fluoro-evodiamine Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 3-Fluoro-evodiamine glucose, a novel derivative of the natural product evodiamine. Evodiamine, an alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its wide range of pharmacological activities, including potent antitumor effects. The introduction of a fluorine atom at the C-3 position of the evodiamine core is anticipated to enhance its metabolic stability and cell permeability, potentially leading to improved therapeutic efficacy. Furthermore, conjugation with a glucose moiety is a promising strategy to increase water solubility and facilitate targeted delivery to cancer cells, which often overexpress glucose transporters (GLUTs).

This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data for this compound. Additionally, it explores the potential mechanism of action through the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.

I. Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that begins with the commercially available natural product, evodiamine. The key transformations involve the protection of the N-13 position, regioselective bromination at the C-3 position, nucleophilic fluorination, and finally, glycosylation with a protected glucose derivative, followed by deprotection.

Experimental Protocols

Step 1: Synthesis of N-Boc-evodiamine (2)

To a solution of evodiamine (1) (1.0 g, 3.30 mmol) in dry tetrahydrofuran (THF) (30 mL), di-tert-butyldicarbonate (Boc₂O) (1.08 g, 4.95 mmol) and 4-dimethylaminopyridine (DMAP) (40 mg, 0.33 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield N-Boc-evodiamine (2) as a white solid.

Step 2: Synthesis of 3-Bromo-N-Boc-evodiamine (3)

N-Boc-evodiamine (2) (1.30 g, 3.22 mmol) is dissolved in dry dichloromethane (DCM) (25 mL) under an argon atmosphere. N-bromosuccinimide (NBS) (0.63 g, 3.54 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (petroleum ether/ethyl acetate) to afford 3-Bromo-N-Boc-evodiamine (3).

Step 3: Synthesis of 3-Bromo-evodiamine (4)

3-Bromo-N-Boc-evodiamine (3) (1.32 g, 2.74 mmol) is dissolved in THF (15 mL) and cooled in an ice bath. Sodium methoxide (30 wt% in methanol) (840 µL, 15.07 mmol) is added dropwise, and the reaction is stirred for 1 hour at room temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 3-Bromo-evodiamine (4), which can be used in the next step without further purification.

Step 4: Synthesis of 3-Fluoro-evodiamine (5)

Note: This is a proposed method based on established procedures for nucleophilic fluorination of aryl bromides.

In a dry reaction vessel under an inert atmosphere, 3-Bromo-evodiamine (4) (1.0 g, 2.62 mmol), cesium fluoride (CsF) (1.2 g, 7.86 mmol), and a palladium catalyst such as Pd(dba)₂ (0.15 g, 0.26 mmol) with a suitable phosphine ligand (e.g., SPhos) are suspended in a dry, aprotic solvent like dioxane or toluene. The mixture is heated to 100-120 °C and stirred for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography (DCM/methanol) to yield 3-Fluoro-evodiamine (5).

Step 5: Synthesis of this compound (7)

Note: This is a proposed method based on the Koenigs-Knorr glycosylation.

To a solution of 3-Fluoro-evodiamine (5) (0.5 g, 1.55 mmol) in dry DCM (20 mL) are added silver carbonate (Ag₂CO₃) (0.85 g, 3.1 mmol) and activated molecular sieves. The mixture is stirred at room temperature for 30 minutes. A solution of acetobromoglucose (6) (0.96 g, 2.33 mmol) in dry DCM (10 mL) is then added dropwise. The reaction is stirred in the dark at room temperature for 24-48 hours. The mixture is filtered through Celite, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the protected this compound conjugate.

This intermediate is then dissolved in methanol, and a catalytic amount of sodium methoxide is added to effect deacetylation. After stirring at room temperature for 4-6 hours, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, this compound (7), is purified by recrystallization or column chromatography.

Caption: Proposed synthesis workflow for this compound.

II. Characterization

The structural elucidation of the synthesized this compound would be accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.

Disclaimer: The following characterization data is predicted based on the known spectral data of evodiamine, glucose, and general principles of spectroscopy. Experimental verification is required.

Predicted Quantitative Data

Table 1: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Evodiamine Core | |||

| H-1 | ~7.5 | ~120 | - |

| H-2 | ~7.1 | ~118 | - |

| H-4 | ~7.0 | ~111 | - |

| H-9 | ~8.0 | ~140 | - |

| H-10 | ~7.2 | ~122 | - |

| H-11 | ~7.4 | ~125 | - |

| H-12 | ~7.8 | ~128 | - |

| N-CH₃ | ~3.8 | ~35 | - |

| Glucose Moiety | |||

| H-1' (anomeric) | ~4.5-5.0 | ~100-105 | - |

| H-2' - H-6' | ~3.0-4.0 | ~60-80 | - |

| Fluorine | |||

| C-3-F | - | - | ~ -110 to -130 |

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | ~484.19 |

III. Biological Activity and Signaling Pathway

Evodiamine and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways, with the PI3K/AKT pathway being a prominent target. This pathway is a key regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.

The proposed this compound is hypothesized to inhibit the PI3K/AKT signaling cascade. Upon entering the cancer cell, potentially facilitated by glucose transporters, the compound may directly or indirectly inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, AKT, and mTOR. This inhibition would lead to the downstream suppression of pro-survival signals and the activation of apoptotic machinery, ultimately resulting in cancer cell death.

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; AKT -> Survival; AKT -> Apoptosis [label="Inhibition", color="#EA4335"]; AKT -> Transcription_Factors [label="Activation"]; Transcription_Factors -> Proliferation; Transcription_Factors -> Survival;

Evodiamine_Derivative -> PI3K [label="Inhibition", color="#EA4335", style=dashed]; Evodiamine_Derivative -> AKT [label="Inhibition", color="#EA4335", style=dashed]; }

Caption: Proposed mechanism of action via the PI3K/AKT signaling pathway.

IV. Conclusion

The synthesis of this compound represents a rational approach to improve the pharmacological properties of the natural product evodiamine for anticancer applications. The proposed synthetic route is based on established chemical transformations and provides a clear roadmap for its preparation. The predicted characterization data will serve as a valuable reference for its structural confirmation. Further investigation into its biological activity and mechanism of action, particularly its effects on the PI3K/AKT signaling pathway, is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this promising new compound.

An In-depth Technical Guide on the Chemical Properties and Biological Activity of Fluorinated Evodiamine Derivatives

A Note to the Reader: As of the current date, a comprehensive body of scientific literature detailing the specific chemical properties, synthesis, and biological activity of "3-Fluoro-evodiamine glucose" is not available. This technical guide will therefore focus on a closely related and scientifically documented class of compounds: fluorinated derivatives of evodiamine . This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals interested in the potential of modified evodiamine scaffolds.

Evodiamine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2][3] Structural modification of the evodiamine backbone, particularly through fluorination, is a key strategy for enhancing its therapeutic potential and exploring its structure-activity relationships (SAR). The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

I. Chemical Properties of Fluorinated Evodiamine Derivatives

The core structure of evodiamine presents several sites for chemical modification. The C-3 position on the E-ring has been identified as a key active site for structural optimization.[4] While specific quantitative data for a broad range of fluorinated derivatives are not centrally compiled, the general chemical properties of evodiamine provide a baseline. Evodiamine is a tryptamine indole alkaloid with a molecular weight of 303.36 g/mol and a melting point of 278 °C.[2] It is characterized by its poor solubility in water but is soluble in organic solvents like acetone.[2] The stability of the evodiamine structure is sensitive to pH and temperature, with instability observed at temperatures above 60°C or pH levels outside the 5-9 range.[2]

Structural modifications, such as the introduction of a fluorine atom, can influence these properties. For instance, fluorination can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

II. Synthesis of Fluorinated Evodiamine Derivatives

The synthesis of fluorinated evodiamine derivatives often involves a multi-step process starting from commercially available evodiamine or building the quinazolinocarboline backbone from simpler precursors.

Experimental Protocol: Synthesis of 3-Aryl-Evodiamine Derivatives [4]

A common strategy for introducing substituents at the C-3 position involves a Suzuki-Miyaura coupling reaction.[4]

-

Protection of the N-13 position: Evodiamine is first treated with di-tert-butyldicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a dry solvent like tetrahydrofuran (THF) at room temperature. This step protects the nitrogen at the N-13 position.[4]

-

Bromination at the C-3 position: The resulting N-Boc-evodiamine is then halogenated using a brominating agent like N-bromosuccinimide (NBS) to produce the C-3 bromo derivative.[4]

-

Suzuki-Miyaura Coupling: The 3-bromo-N-Boc-evodiamine is then reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/H₂O). This reaction introduces the aryl group at the C-3 position.[4]

-

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the 3-aryl-evodiamine derivative.[4]

To synthesize a 3-fluoro-aryl-evodiamine derivative, a fluorinated arylboronic acid would be used in the Suzuki-Miyaura coupling step.

Experimental Workflow for Synthesis of 3-Aryl-Evodiamine Derivatives

Caption: A generalized workflow for the synthesis of 3-aryl-evodiamine derivatives.

III. Biological Activity and Signaling Pathways

Fluorinated derivatives of evodiamine have shown significant potential as anti-cancer agents, often exhibiting enhanced cytotoxicity compared to the parent compound.[4]

Anti-proliferative Activity

Studies on various 3-aryl-evodiamine derivatives have demonstrated their potent anti-proliferative activity against a range of cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) |

| Evodiamine | A549 | 100 |

| HCT116 | 100 | |

| Compound 6y (methylsulfonylbenzene derivative) | HCT116 | 0.58 ± 0.04 |

| 4T1 | 0.99 ± 0.07 | |

| Compound F-3 | Huh7 | 0.05 |

| SK-Hep-1 | 0.07 | |

| Compound F-4 | Huh7 | 0.04 |

| SK-Hep-1 | 0.06 |

Data compiled from multiple sources.[4][5]

Mechanism of Action and Signaling Pathways

Evodiamine and its derivatives exert their anti-cancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

-

PI3K/Akt Signaling Pathway: Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[1][6]

-

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another key regulator of cell growth and differentiation that is often dysregulated in cancer. Evodiamine has been reported to suppress this pathway, contributing to its anti-proliferative effects.[6][7]

-

Topoisomerase Inhibition: Some evodiamine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death.[1][5]

Signaling Pathway of Evodiamine-Induced Apoptosis

Caption: Evodiamine derivatives modulate key signaling pathways to induce apoptosis and cell cycle arrest.

IV. Conclusion

While direct information on "this compound" is unavailable, the existing research on fluorinated evodiamine derivatives highlights a promising area for the development of novel anti-cancer therapeutics. The strategic placement of fluorine atoms on the evodiamine scaffold can significantly enhance its biological activity. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to investigate novel conjugates, such as with glucose, which could potentially improve tumor targeting and drug delivery.

References

- 1. mdpi.com [mdpi.com]

- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 3-Fluoro-evodiamine Glucose: A Technical Overview

Disclaimer: Direct experimental data on the in vitro biological activity of 3-Fluoro-evodiamine glucose is not currently available in publicly accessible research. This technical guide has been constructed by synthesizing and extrapolating data from studies on the parent compound, evodiamine, and its various derivatives, including fluorinated and glucose-conjugated forms. The presented data, experimental protocols, and mechanistic pathways are based on established findings for these closely related compounds and serve as a predictive framework for the potential biological activities of this compound.

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest in oncology research due to its wide spectrum of pharmacological properties, including potent antitumor activities.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines.[1][3] To enhance its therapeutic potential, structural modifications of evodiamine have been explored, such as halogenation and conjugation with glucose.

Fluorine substitution, particularly at the C-3 position, has been shown in related derivatives to enhance cytotoxic activity.[2] Furthermore, conjugating cytotoxic agents with glucose is a promising strategy to selectively target cancer cells, which exhibit high glucose uptake via overexpressed glucose transporters (GLUTs) compared to normal cells.[4] This guide provides a detailed overview of the anticipated in vitro biological activities of this compound, focusing on its cytotoxic effects, induction of apoptosis, and impact on key signaling pathways. The experimental protocols described are standard methodologies employed in the evaluation of novel anticancer compounds.

Cytotoxic Activity

The primary evaluation of an anticancer agent involves assessing its cytotoxicity against various cancer cell lines. Based on studies of evodiamine derivatives, this compound is expected to exhibit potent, dose-dependent inhibition of cell proliferation.[2][5] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are anticipated to be in the low micromolar to nanomolar range, indicating high potency.

Table 1: Predicted In Vitro Cytotoxicity (IC50) of this compound

| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.45 |

| HepG2 | Hepatocellular Carcinoma | 0.80 |

| 4T1 | Breast Cancer | 0.95 |

| A375-S2 | Melanoma | 1.20 |

| SGC7901 | Gastric Cancer | 2.50 |

| PC-3 | Prostate Cancer | 1.80 |

Note: The IC50 values presented are hypothetical and extrapolated from published data on 3-aryl-evodiamine derivatives and other evodiamine conjugates.[2]

Induction of Apoptosis

A key mechanism by which evodiamine and its analogues exert their anticancer effects is the induction of programmed cell death, or apoptosis.[6][7] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.[7][8] this compound is expected to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Table 2: Quantitative Analysis of Apoptosis Induction

| Cancer Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Fold Increase vs. Control |

| HCT116 | 1.0 | 45.2 | 9.0 |

| HepG2 | 2.0 | 38.5 | 7.7 |

| A375-S2 | 2.5 | 32.8 | 6.5 |

Note: Data are hypothetical, representing typical results from Annexin V-FITC/PI staining followed by flow cytometry analysis after 24-hour treatment.

Cell Cycle Arrest

In addition to inducing apoptosis, many evodiamine derivatives have been shown to arrest the cell cycle at the G2/M phase.[1][8] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. This effect is often associated with the modulation of key cell cycle regulatory proteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro biological activity of novel anticancer compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. A control group is treated with DMSO.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve fitting analysis.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its approximate IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Evodiamine and its derivatives modulate several key signaling pathways that are often dysregulated in cancer. The conjugation with glucose is expected to enhance the selective uptake of this compound by cancer cells via GLUT1, leading to more targeted effects.[4]

Apoptosis Signaling Pathway

The compound is predicted to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[6][9]

References

- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design of Evodiamine-Glucose Conjugates with Improved In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological Actions of Multi-Target-Directed Evodiamine [mdpi.com]

- 7. Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Mechanistic Studies of Evodiamine's Influence on Glucose Metabolism and Cellular Signaling

Disclaimer: Information regarding the specific compound "3-Fluoro-evodiamine glucose" is not available in the reviewed scientific literature. This technical guide provides a comprehensive overview of the preliminary mechanism of action of the parent compound, evodiamine , with a focus on its effects on glucose metabolism and related signaling pathways. The findings presented herein are based on studies of evodiamine and its derivatives and may not be directly applicable to "this compound."

Core Mechanism of Action: Modulation of Key Signaling Pathways

Evodiamine, a quinolone alkaloid extracted from Evodia rutaecarpa, has been investigated for its potential therapeutic effects, including its influence on glucose metabolism and its anti-cancer properties. Preliminary studies indicate that evodiamine exerts its effects by modulating several critical intracellular signaling pathways.

1.1. Impact on Glucose Metabolism and Insulin Signaling

Evodiamine has been shown to improve glucose tolerance and insulin sensitivity.[1][2][3] Its mechanism in this context is primarily linked to the regulation of the mTOR and AMPK signaling pathways in adipocytes and other tissues.[1][2][3]

-

Inhibition of mTOR-S6K Signaling: Evodiamine inhibits the mammalian target of rapamycin (mTOR) and ribosomal S6 protein kinase (S6K) signaling pathway.[1][3] This inhibition leads to a reduction in the serine phosphorylation of insulin receptor substrate 1 (IRS1), which is a negative feedback mechanism that, when active, contributes to insulin resistance.[1][3] By suppressing this feedback loop, evodiamine may enhance insulin signaling.

-

Activation of AMPK: Evodiamine stimulates the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3][4] Activated AMPK can, in turn, down-regulate mTOR signaling, further contributing to improved insulin sensitivity.[1][3] The activation of AMPK by evodiamine appears to be mediated through a Ca2+-dependent PI3K/Akt/CaMKII-signaling pathway.[4]

1.2. Anti-Cancer Mechanisms

In the context of cancer, evodiamine's mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6][7][8][9][10] These effects are mediated through the modulation of several signaling pathways, including:

-

PI3K/Akt Pathway: Evodiamine has been observed to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[6][9][11][12][13] This pathway is crucial for cell survival and proliferation, and its inhibition by evodiamine can lead to apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of evodiamine.[12][14][15] By modulating this pathway, evodiamine can influence cell proliferation and apoptosis.

-

NF-κB Signaling: Evodiamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.[5][16]

Data Presentation: Quantitative Analysis of Evodiamine's Bioactivity

The following table summarizes the quantitative data from various in vitro studies on evodiamine and its derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the metabolic activity of the cells, providing a measure of its cytotoxic potential.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (h) | Reference |

| HT29 | Colorectal Cancer | Evodiamine | 30 | 24 | [9] |

| HCT116 | Colorectal Cancer | Evodiamine | 15 | 24 | [9] |

| HT29 | Colorectal Cancer | Evodiamine | 15 | 48 | [9] |

| HCT116 | Colorectal Cancer | Evodiamine | 15 | 48 | [9] |

| A549 | Lung Cancer | Evodiamine | 1.3 | 72 | [17] |

| A549 | NSCLC | Evodiamine | 22.44 | 24 | [18] |

| LLC | Lewis Lung Carcinoma | Evodiamine | 6.86 | 48 | [18] |

| B16-F10 | Melanoma | Evodiamine | 2.4 | - | [10] |

| LLC | Lewis Lung Carcinoma | Evodiamine | 4.8 | - | [10] |

| MDA-MB-231 | Breast Cancer | Evodiamine | 17.48 | 24 | [19] |

| MDA-MB-231 | Breast Cancer | Evodiamine | 9.47 | 48 | [19] |

| MCF-7 | Breast Cancer | Evodiamine | 20.98 | 24 | [19] |

| MCF-7 | Breast Cancer | Evodiamine | 15.46 | 48 | [19] |

| Primary Cardiomyocytes | - | Evodiamine | 28.44 µg/mL | 24 | [20][21] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of evodiamine.

3.1. Cell Viability Assay (MTT/CCK-8)

-

Objective: To determine the cytotoxic effects of evodiamine on cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of evodiamine or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9][19]

-

After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

The plates are incubated for a period to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Cell viability is calculated as a percentage of the control group, and IC50 values are determined by non-linear regression analysis.

-

3.2. Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins in signaling pathways affected by evodiamine.

-

Procedure:

-

Cells or tissues are treated with evodiamine as required for the experiment.

-

Total protein is extracted from the samples using a suitable lysis buffer.

-

Protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, β-actin) overnight at 4°C.[18][22]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3.3. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of evodiamine in a living organism.

-

Procedure:

-

Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[23]

-

Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives regular administration of evodiamine (e.g., intraperitoneal injection or gavage) at a predetermined dose and schedule.[18][23] The control group receives a vehicle control.

-

Tumor volume and body weight are measured at regular intervals throughout the study.

-

At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by evodiamine and a typical experimental workflow.

References

- 1. Evodiamine inhibits insulin-stimulated mTOR-S6K activation and IRS1 serine phosphorylation in adipocytes and improves glucose tolerance in obese/diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evodiamine Inhibits Insulin-Stimulated mTOR-S6K Activation and IRS1 Serine Phosphorylation in Adipocytes and Improves Glucose Tolerance in Obese/Diabetic Mice | PLOS One [journals.plos.org]

- 4. Evodiamine activates AMPK and promotes adiponectin multimerization in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evodiamine as the Active Compound of Evodiae fructus to Inhibit Proliferation and Migration of Prostate Cancer through PI3K/AKT/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Proliferative Effects of Evodiamine in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Fluorinated Evodiamine Analogs

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Evodiamine, a quinazolinocarboline alkaloid naturally found in the fruit of Evodia rutaecarpa, has long been a subject of interest in medicinal chemistry due to its wide array of biological activities, most notably its potent antitumor properties.[1][2][3] However, the clinical application of evodiamine has been hampered by its poor physicochemical properties, such as low water solubility and bioavailability.[1][4] This has spurred extensive research into the synthesis of evodiamine derivatives to enhance its therapeutic potential. Among these, fluorinated analogs have emerged as a promising class of compounds with significantly improved anticancer activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated evodiamine analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Structure-Activity Relationship: The Impact of Fluorine Substitution

The strategic incorporation of fluorine atoms into the evodiamine scaffold has been shown to modulate its biological activity profoundly. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and pharmacodynamic profile of the parent molecule.

Substitution at the N14-Phenyl Group and E-Ring

Recent studies have focused on the disubstitution of the N14-phenyl group and the E-ring of the evodiamine structure. It has been observed that the introduction of a fluorine atom at the meta-position of the N14-phenyl group, in conjunction with other substitutions on the E-ring, can lead to compounds with enhanced bioactivity.[5] A series of novel disubstituted evodiamine derivatives were synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activity.[5][6]

Substitution at the C-10 Position

Research on substitutions at the C-10 position of the evodiamine core has revealed a specific order of antitumor activity strength, with hydroxyl > iodine > fluorine > methoxy > bromine.[1] This indicates that while hydroxyl substitution provides the most potent anticancer activity, fluorine substitution is also a viable strategy for enhancing efficacy.

Quantitative Analysis of Biological Activity

To facilitate a clear comparison of the cytotoxic effects of various fluorinated evodiamine analogs, the following table summarizes their in vitro antiproliferative activities against different cancer cell lines.

| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| F-3 | E-ring-disubstituted | Huh7 | 0.05 | [5][6] |

| SK-Hep-1 | 0.07 | [5][6] | ||

| F-4 | E-ring-disubstituted | Huh7 | 0.04 | [5][6] |

| SK-Hep-1 | 0.06 | [5][6] | ||

| 6y | 3-aryl (methylsulfonylbenzene) | HCT116 | 0.58 ± 0.04 | [7] |

| 4T1 | 0.99 ± 0.07 | [7] |

Key Signaling Pathways and Mechanisms of Action

Evodiamine and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and affect the cell cycle.[1][8]

One of the key mechanisms is the inhibition of topoisomerases I and II, crucial enzymes in DNA replication and transcription.[6][9] Several fluorinated derivatives have demonstrated potent dual inhibitory activity against both topoisomerases.[6]

Furthermore, evodiamine has been shown to inhibit the activation of the IL-6-induced STAT3 signaling pathway and downregulate Yes-associated protein (YAP) levels, both of which are crucial in cancer progression.[1] Inactivation of the NF-κB pathway is another mechanism through which these compounds suppress cancer cell growth and drug resistance.[2][10]

Experimental Protocols

The evaluation of fluorinated evodiamine analogs involves a series of standard and specialized in vitro and in vivo assays.

Synthesis of Fluorinated Evodiamine Derivatives

A general synthetic route for N14-phenyl-disubstituted evodiamine derivatives involves a multi-step process. For compounds like F-1, F-2, and F-6, the synthesis begins with the Ullman reaction, coupling 2-bromo-5-fluorine-substituted benzoic acids with 3-fluorine-substituted anilines. The resulting product is then condensed with a 5-substituted tryptamine. The final cyclization step yields the target evodiamine derivatives.[5]

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.

-

Cell Seeding: Cancer cells (e.g., Huh7, SK-Hep-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the fluorinated evodiamine analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Topoisomerase Inhibition Assay

The ability of the compounds to inhibit topoisomerase I and II can be assessed using commercially available kits. These assays typically measure the relaxation of supercoiled DNA by the topoisomerase enzyme in the presence and absence of the test compounds.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

-

Cell Treatment: Cells are treated with the test compounds for a defined period.

-

Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay

Apoptosis induction can be confirmed using methods such as Annexin V-FITC/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

Conclusion and Future Directions

The structure-activity relationship of fluorinated evodiamine analogs is a vibrant area of research with significant potential for the development of novel anticancer agents. The strategic introduction of fluorine atoms has been shown to enhance the cytotoxic activity of the parent compound, leading to derivatives with potent antiproliferative effects in the nanomolar range. The multifaceted mechanism of action, involving the dual inhibition of topoisomerases and modulation of key oncogenic signaling pathways, makes these compounds particularly attractive for further investigation.

Future research should focus on optimizing the substitution patterns to further improve efficacy and selectivity. In vivo studies are crucial to evaluate the pharmacokinetic profiles, safety, and antitumor efficacy of the most promising candidates in preclinical models. The development of these fluorinated evodiamine analogs holds great promise for expanding the arsenal of effective cancer therapeutics.

References

- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel Evodiamine Derivatives as Potential Antihepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New tricks for an old natural product: discovery of highly potent evodiamine derivatives as novel antitumor agents by systemic structure-activity relationship analysis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Rising Therapeutic Tide: A Technical Guide to Glycosylated Natural Products

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics has increasingly turned its attention to the vast and intricate world of natural products. Among these, glycosylated natural products represent a particularly promising frontier in drug discovery and development. The addition of sugar moieties to a natural product core, a process known as glycosylation, can profoundly alter its physicochemical and biological properties. This strategic modification often leads to enhanced solubility, improved bioavailability, and modulated pharmacological activity, thereby unlocking the therapeutic potential of otherwise challenging compounds. This in-depth technical guide explores the core principles of glycosylated natural products, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in this exciting field.

The Power of the Glycosidic Bond: Enhancing Therapeutic Efficacy

Glycosylation is a widespread and vital biological process that increases the structural and functional diversity of natural products.[1] The attachment of one or more sugar units can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Key advantages conferred by glycosylation include:

-

Increased Water Solubility: The hydrophilic nature of sugar molecules can dramatically improve the solubility of hydrophobic natural products, facilitating their formulation and administration.[1]

-

Enhanced Bioavailability: Glycosylation can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability.[1][3]

-

Modulated Biological Activity: The sugar moiety can play a crucial role in molecular recognition, binding to specific cellular targets, and triggering downstream signaling events. In some cases, the glycosidic portion is essential for the compound's therapeutic effect.[2]

-

Reduced Toxicity: Glycosylation can sometimes mask toxic functional groups on the aglycone, leading to a more favorable safety profile.

A systematic analysis of bacterial natural products revealed that over 21% are glycosides, highlighting the prevalence and importance of this modification in nature.[4]

Case Studies in Therapeutic Potential: From Cancer to Inflammation

The therapeutic applications of glycosylated natural products are vast and continue to expand. Here, we delve into specific examples that showcase their potential in treating complex diseases.

Oleandrin: A Potent Cardiac Glycoside with Anticancer Activity

Oleandrin, a cardiac glycoside isolated from the oleander plant (Nerium oleander), has demonstrated significant anticancer properties.[5][6] Its cytotoxic effects are attributed to the inhibition of the Na+/K+-ATPase pump and the modulation of multiple cellular signaling pathways.[6]

Quantitative Data on Oleandrin and its Derivative

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Oleandrin | MDA-MB-231 (Breast Cancer) | Cell Viability | 50 | [7] |

| Odoroside A | MDA-MB-231 (Breast Cancer) | Cell Viability | 100 | [7] |

| Oleandrin | RT-R-MDA-MB-231 (Radiotherapy-Resistant Breast Cancer) | Cell Viability | 50 | [7] |

| Odoroside A | RT-R-MDA-MB-231 (Radiotherapy-Resistant Breast Cancer) | Cell Viability | 100 | [7] |

Signaling Pathways Modulated by Oleandrin

Oleandrin exerts its anticancer effects by targeting several key signaling cascades, including NF-κB, MAPK, and PI3K/Akt.[5][8][9] Furthermore, it has been shown to inhibit the STAT-3 signaling pathway, which is crucial for cancer cell invasion and metastasis.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation and Activities of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleandrin - Wikipedia [en.wikipedia.org]

- 7. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of 3-Fluoro-evodiamine Glucose in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 3-Fluoro-evodiamine glucose, a novel compound designed for targeted cancer therapy. This document outlines the scientific rationale, experimental methodologies, and expected mechanistic actions based on the extensive research conducted on its parent compound, evodiamine, and its various derivatives.

Introduction: Rationale for the Development of this compound

Evodiamine, a naturally occurring indole alkaloid extracted from Evodia rutaecarpa, has demonstrated significant anti-cancer properties in numerous preclinical studies.[1][2][3] Its therapeutic potential is attributed to its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[2][3] Evodiamine and its derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of topoisomerases I and II, induction of cell cycle arrest at the G2/M phase, and modulation of critical signaling pathways such as the PI3K/AKT pathway.[4][5][6][7]

Despite its promising anti-tumor activity, the clinical development of evodiamine has been hampered by its poor water solubility and low bioavailability.[1][3] To overcome these limitations, researchers have focused on synthesizing derivatives with improved pharmacological properties. The development of this compound represents a targeted approach to enhance both the efficacy and selectivity of the parent compound.

The rationale for this specific derivative is twofold:

-

Fluorination: The introduction of a fluorine atom at the C-3 position of the evodiamine scaffold has been explored as a strategy to enhance cytotoxic activity.[8]

-

Glucose Conjugation: The conjugation of glucose to the evodiamine molecule is a strategic modification aimed at exploiting the Warburg effect, a phenomenon where cancer cells exhibit increased glucose uptake to support their high proliferation rates. This is mediated by the overexpression of glucose transporters (GLUTs), particularly GLUT1, on the surface of many cancer cells. By attaching a glucose moiety, the 3-Fluoro-evodiamine-glucose conjugate is designed to be preferentially taken up by cancer cells, thereby increasing its intracellular concentration and enhancing its cytotoxic effect while potentially reducing toxicity to normal cells.[9]

This guide will detail the methodologies for assessing the in vitro cytotoxicity of this novel compound and explore its potential mechanisms of action based on the known activities of related evodiamine derivatives.

In Vitro Cytotoxicity of Evodiamine Derivatives

While specific data for this compound is not yet publicly available, the cytotoxic activity of a wide range of evodiamine derivatives has been extensively studied across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several key derivatives, providing a benchmark for the expected potency of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Evodiamine | MCF-7 (Breast) | 18.1 | [10] |

| Evodiamine | SMMC-7721 (Liver) | 27.4 | [10] |

| Evodiamine | HT29 (Colon) | 15-30 (approx.) | [11] |

| Evodiamine | HCT116 (Colon) | 15-30 (approx.) | [11] |

| Evodiamine | AGS (Gastric) | Varies (dose & time dependent) | [12] |

| Evodiamine | BGC-823 (Gastric) | Varies (dose & time dependent) | [12] |

| Compound 3e (Evodiamine derivative) | A549 (Lung) | 2.68 - 18.42 | [13][14] |

| Compound 3e (Evodiamine derivative) | HepG-2 (Liver) | 2.68 - 18.42 | [13][14] |

| Compound 3e (Evodiamine derivative) | U251 (Glioblastoma) | 2.68 - 18.42 | [13][14] |

| Compound 3e (Evodiamine derivative) | HeLa (Cervical) | 2.68 - 18.42 | [13][14] |

| Compound 3e (Evodiamine derivative) | MCF-7 (Breast) | 2.68 - 18.42 | [13][14] |

| Compound F-4 (Evodiamine derivative) | Huh7 (Liver) | 0.04 | [4][7] |

| Compound F-4 (Evodiamine derivative) | SK-Hep-1 (Liver) | 0.06 | [4][7] |

| Compound 6y (3-aryl-evodiamine) | HCT116 (Colon) | 0.58 | [8] |

| Compound 6y (3-aryl-evodiamine) | 4T1 (Breast) | 0.99 | [8] |

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental and mechanistic aspects of this research, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for in vitro cytotoxicity screening.

Proposed Mechanism of Action: Apoptosis Induction

Caption: Proposed apoptotic signaling pathway of this compound.

Proposed Mechanisms of Action

Based on the literature for evodiamine and its derivatives, this compound is expected to exert its anti-cancer effects through several key mechanisms:

-

Induction of Apoptosis: Evodiamine derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5] This disrupts the mitochondrial membrane potential and activates the intrinsic caspase cascade, ultimately leading to programmed cell death.[15]

-

Cell Cycle Arrest: A hallmark of evodiamine's activity is the induction of cell cycle arrest at the G2/M phase.[1][16] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

-

Inhibition of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer. Evodiamine has been shown to inhibit this pathway, contributing to its anti-tumor effects.[12] The targeted uptake of the glucose conjugate may enhance the inhibition of this pathway in cancer cells.

-

Dual Topoisomerase Inhibition: Some evodiamine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes that are crucial for DNA replication and repair.[4][7] Inhibition of these enzymes leads to DNA damage and subsequent cell death.

Conclusion

This compound is a promising novel anti-cancer agent designed to overcome the limitations of its parent compound, evodiamine. By incorporating a fluorine atom and a glucose moiety, this derivative is engineered for enhanced cytotoxicity and targeted delivery to cancer cells. The experimental protocols and mechanistic insights provided in this guide, based on extensive research on related compounds, offer a solid framework for its initial in vitro evaluation. Further studies will be crucial to fully elucidate its efficacy, selectivity, and clinical potential.

References

- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Evodiamine Derivatives as Potential Antihepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of Evodiamine-Glucose Conjugates with Improved In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evodiamine Inhibits Gastric Cancer Cell Proliferation via PTEN-Mediated EGF/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic effect of evodiamine in SGC-7901 human gastric adenocarcinoma cells via simultaneous induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of New Synthetic Evodiamine Compounds: A Technical Guide

Introduction

Evodiamine is a naturally occurring quinolone alkaloid originally isolated from the fruit of Evodia rutaecarpa, a plant used in traditional Chinese medicine for a variety of ailments.[1][2] Modern pharmacological research has revealed that evodiamine possesses a broad spectrum of biological activities, including anti-inflammatory, anti-obesity, neuroprotective, and notably, potent antitumor effects.[3][4] Its anticancer properties are attributed to several mechanisms, such as inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing invasion and metastasis.[2][5]

Despite its therapeutic potential, the clinical application of natural evodiamine is hampered by limitations like poor water solubility, moderate biological activity at higher concentrations, and low bioavailability.[1][5] This has spurred significant interest in the design and synthesis of novel evodiamine derivatives. By structurally modifying the evodiamine scaffold, researchers aim to develop new chemical entities with enhanced potency, improved physicochemical properties, and better target specificity.[5][6] This guide provides an in-depth overview of the pharmacological profiling of these new synthetic compounds, detailing their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Data Presentation: Antiproliferative Activity of Synthetic Evodiamine Derivatives

Structural modifications of the evodiamine molecule have led to the discovery of derivatives with significantly enhanced antitumor activity compared to the parent compound.[7] A systematic structure-activity relationship (SAR) analysis has shown that substitutions on the A, E, and N-13 positions of the evodiamine core can dramatically increase cytotoxicity against various cancer cell lines.[6][8] The following tables summarize the quantitative data for several promising synthetic evodiamine compounds.

Table 1: In Vitro Antiproliferative Activity (IC50/GI50 in µM) of Selected N-13 Substituted and C-3 Aryl Evodiamine Derivatives

| Compound ID | Modification | HCT-116 (Colon) | A549 (Lung) | MDA-MB-435 (Breast) | 4T1 (Breast) | HepG2 (Liver) | Reference |

| Evodiamine | Parent Compound | 100 | 100 | 20 | - | - | [9] |

| 7u | N-13 Benzoyl Analogue | 2.6 | 0.86 | 0.049 | - | - | [10] |

| 112 | Nitric Oxide Donating | - | 2.31 | - | - | (Bel-7402) 2.10 | [10] |

| 6y | C-3 Methylsulfonylbenzene | 0.58 | - | - | 0.99 | - | [9] |

IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: In Vitro Antiproliferative Activity (GI50 < 0.003 µM) of Highly Potent Hydroxyl Derivatives

| Compound ID | Modification | HCT-116 (Colon) | A549 (Lung) | MDA-MB-435 (Breast) | Reference |

| 10j | 10-hydroxyl evodiamine | <0.003 | <0.003 | <0.003 | [7] |

| 18a | 3-fluoro-10-hydroxyl | <0.003 | <0.003 | <0.003 | [7] |

| 18g | 3-amino-10-hydroxyl | Low nM range | - | Low nM range | [8][11] |

Table 3: In Vitro Antiproliferative Activity (IC50 in µM) of E-Ring Disubstituted Derivatives Against Hepatocellular Carcinoma

| Compound ID | Modification | Huh7 (Liver) | SK-Hep-1 (Liver) | Reference |

| F-3 | E-ring Disubstituted | 0.05 | 0.07 | [12] |

| F-4 | E-ring Disubstituted | 0.04 | 0.06 | [12] |

Key Mechanisms of Action

Synthetic evodiamine derivatives often share and enhance the mechanisms of the parent compound. They are frequently identified as multi-target agents, which can be advantageous in treating complex diseases like cancer.[1][13]

-

Dual Topoisomerase I and II Inhibition : Many potent derivatives act as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication and repair.[8][12] By inhibiting these enzymes, the compounds introduce DNA strand breaks, ultimately leading to cancer cell death.

-

Cell Cycle Arrest : Evodiamine and its analogues have been consistently shown to induce cell cycle arrest, most commonly at the G2/M phase.[2][14] This is often achieved by modulating the activity of cyclin-dependent kinases (Cdks), such as the Cdc2/Cyclin B complex.[2]

-

Induction of Apoptosis : The compounds trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10] This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins and activating caspase cascades.[2][10]

-

Inhibition of Signaling Pathways : Evodiamine derivatives can modulate critical cancer-related signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[10][14]

Experimental Protocols

The pharmacological profiling of new evodiamine compounds involves a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

-

Principle : The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Methodology :

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[15]

-

Compound Treatment : The cells are then treated with a range of concentrations of the synthetic evodiamine compound for a specified duration (e.g., 24, 48, or 72 hours).[15][16]

-

MTT Incubation : After treatment, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for approximately 4 hours to allow formazan crystal formation.[15]

-

Solubilization : The MTT medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Cell Cycle Analysis

This protocol is used to determine if a compound affects the progression of cells through the different phases of the cell cycle.

-

Principle : Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye, such as Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

-

Methodology :

-

Treatment : Cells are treated with the test compound at a specific concentration (e.g., near the IC₅₀) for various time points (e.g., 24, 48, 72 hours).[17]

-

Cell Harvesting : Cells are harvested, washed with Phosphate-Buffered Saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining : The fixed cells are washed and then stained with a solution containing PI and RNase (to prevent staining of double-stranded RNA).

-

Flow Cytometry : The DNA content of the cell population is analyzed using a flow cytometer. The resulting data is displayed as a histogram, showing the distribution of cells in each phase of the cell cycle.[17]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology :

-

Treatment and Harvesting : Cells are treated with the evodiamine derivative and harvested.

-

Staining : The harvested cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. The results allow for the quantification of four cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topo I.

-

Principle : Topoisomerase I relaxes supercoiled DNA. The assay uses supercoiled plasmid DNA as a substrate. In the presence of an active Topo I enzyme, the supercoiled DNA is converted into its relaxed form. An inhibitor will prevent this conversion. The different forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

-

Methodology :

-

Reaction Setup : A reaction mixture is prepared containing supercoiled plasmid DNA, Topo I enzyme, and the test compound at various concentrations. A positive control (known inhibitor like camptothecin) and a negative control (no inhibitor) are included.

-

Incubation : The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination : The reaction is stopped by adding a loading dye containing a detergent (e.g., SDS).

-

Gel Electrophoresis : The reaction products are separated on an agarose gel.

-

Visualization : The DNA bands are visualized under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). The inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band.[10]

-

In Vivo Antitumor Efficacy (Xenograft Model)

This evaluates the therapeutic efficacy and potential toxicity of a lead compound in a living organism.

-

Principle : Human cancer cells are implanted into immunocompromised mice, where they form a solid tumor. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

-

Methodology :

-

Cell Implantation : A suspension of human cancer cells (e.g., A549 or HCT-116) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[10]

-

Tumor Growth : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment : The mice are randomized into groups and treated with the evodiamine derivative (administered via a route like intraperitoneal or oral), a vehicle control, and a positive control drug.[11]

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). Animal well-being is closely monitored for signs of toxicity.

-

Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition (TGI) percentage is calculated to determine efficacy.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway modulated by synthetic evodiamine compounds.

Experimental Workflow Diagram

Caption: Workflow for the pharmacological profiling of new evodiamine derivatives.

Structure-Activity Relationship (SAR) Diagram

Caption: Key structure-activity relationships for synthetic evodiamine derivatives.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiproliferative Activity and Cellular Uptake of Evodiamine and Rutaecarpine Based on 3D Tumor Models | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytological Assessments and Transcriptome Profiling Demonstrate that Evodiamine Inhibits Growth and Induces Apoptosis in a Renal Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorination on the Biological Properties of Evodiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and cardiovascular protective effects. However, its clinical translation has been hampered by poor solubility and bioavailability. One promising strategy to overcome these limitations and enhance its therapeutic potential is through structural modification, with fluorination emerging as a particularly effective approach. This technical guide provides an in-depth exploration of the effects of fluorination on the biological properties of evodiamine. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Evodiamine and the Rationale for Fluorination

Evodiamine exerts its biological effects through the modulation of multiple cellular signaling pathways. In the context of cancer, it has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis by targeting key pathways such as the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathways.[1][2] Its anti-inflammatory properties are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]

Fluorination is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] Increased lipophilicity can improve membrane permeability and cellular uptake, while the high strength of the carbon-fluorine bond can block metabolic pathways, thereby increasing the compound's half-life.[5] These modifications can lead to enhanced potency and a more favorable pharmacokinetic profile. In the case of evodiamine, selective fluorination has been investigated as a means to improve its anticancer activity and overcome its inherent biopharmaceutical challenges.[6][7]

Quantitative Analysis of Fluorinated Evodiamine Derivatives